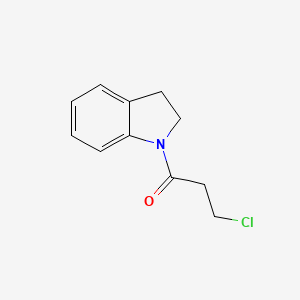

1-(3-Chloropropanoyl)indolin

Übersicht

Beschreibung

3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Spiroverbindungen

1-(3-Chloropropanoyl)indolin: wird bei der Synthese von Spiroverbindungen verwendet, insbesondere von Spiro[indolin-3,3’-pyrrolizin]-2-on-Derivaten . Diese Verbindungen werden durch eine 1,3-dipolare Cycloadditionsreaktion synthetisiert, bei der es sich um eine chemische Reaktion zwischen einem 1,3-Dipol und einem Dipolarophil handelt, um ein fünfgliedriges Ringsystem zu bilden. Diese Methode ist für ihre stereospezifischen, diastereoselektiven und regioselektiven Eigenschaften sehr wertvoll, was sie für die Herstellung biologisch wertvoller Produkte entscheidend macht.

Biologisches Potenzial in der Pharmakologie

Indol-Derivate, einschließlich 3-Chlor-1-(indolin-1-yl)propan-1-on, zeigen eine breite Palette biologischer Aktivitäten wie antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulöse, antidiabetische, antimalariamittel und Anticholinesterase-Aktivitäten . Diese Eigenschaften machen sie zu wichtigen Bestandteilen bei der Entwicklung neuer Therapeutika und Medikamente.

Antivirene Anwendungen

Es wurde berichtet, dass bestimmte Indol-Derivate eine inhibitorische Aktivität gegen Influenza A und andere Viren zeigen, was das Potenzial von 3-Chlor-1-(indolin-1-yl)propan-1-on bei der Entwicklung von antiviralen Wirkstoffen aufzeigt . Die Fähigkeit der Verbindung, mit hoher Affinität an mehrere Rezeptoren zu binden, wird genutzt, um neue Derivate mit antiviralen Eigenschaften zu entwickeln.

Anti-HIV-Forschung

Molekular-Docking-Studien von neuartigen Indolyl-Derivaten legen nahe, dass Verbindungen wie 3-Chlor-1-(indolin-1-yl)propan-1-on potente Anti-HIV-Mittel sein könnten. Die Forschung konzentriert sich auf die Hemmung von HIV-1 und zeigt das Potenzial der Verbindung in der Anti-HIV-Therapie .

Krebsbehandlung

Indol-Derivate werden zunehmend für ihre Anwendung bei der Behandlung von Krebszellen erkannt. Das Indolinskelett, ein Teil von 3-Chlor-1-(indolin-1-yl)propan-1-on, spielt eine Rolle bei der Synthese von Verbindungen, die zytotoxische Eigenschaften gegen Krebszellen aufweisen .

Alkaloidsynthese

Der Indol-Anteil ist in vielen Naturprodukten und Arzneimitteln weit verbreitet, darunter Alkaloide. 3-Chlor-1-(indolin-1-yl)propan-1-on kann bei der Konstruktion von Indolen als Baustein in ausgewählten Alkaloiden verwendet werden, die in der Zellbiologie eine wichtige Rolle spielen und verschiedene biologisch wichtige Eigenschaften aufweisen .

Pflanzenhormonforschung

Indol-Derivate sind auch in der Pflanzenbiologie wichtig. So wird zum Beispiel Indol-3-essigsäure, ein Pflanzenhormon, durch den Abbau von Tryptophan in höheren Pflanzen gebildet. Die Forschung zur Synthese und Anwendung von Indol-Derivaten wie 3-Chlor-1-(indolin-1-yl)propan-1-on könnte zu Fortschritten in der Agrarwissenschaft und Pflanzenbiologie führen .

Antileishmaniale Wirksamkeit

Die Forschung zur Synthese von einzigartig funktionalisierten Indol-Derivaten hat ein Potenzial für die antileishmaniale Wirksamkeit gegen viszerale Leishmaniose (VL) gezeigt. Dies deutet darauf hin, dass 3-Chlor-1-(indolin-1-yl)propan-1-on ein Vorläufer bei der Synthese von Verbindungen sein könnte, die auf VL abzielen .

Biologische Aktivität

3-Chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one, with the CAS number 64140-62-1, is a compound of interest due to its potential biological activities. This compound, characterized by its unique molecular structure (C11H12ClNO), has been investigated for various pharmacological properties, including antibacterial and antifungal activities. This article reviews the biological activity of this compound based on recent studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClNO |

| Molecular Weight | 209.67 g/mol |

| Melting Point | 83 °C |

| LogP | 2.27 |

| PSA (Polar Surface Area) | 20.31 Ų |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one. In vitro tests demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 5.64 |

| Bacillus subtilis | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

The compound showed particularly strong activity against Staphylococcus aureus and Escherichia coli, with complete inhibition observed at concentrations as low as 4.69 µg/mL and 5.64 µg/mL respectively .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been investigated for antifungal activity. It was found to inhibit several fungal strains effectively.

Antifungal Activity Results:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

The antifungal tests indicated that the compound is effective against Candida albicans with an MIC of 16.69 µg/mL, showcasing its potential as an antifungal agent .

The precise mechanism through which 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the chlorine atom in its structure may enhance its interaction with microbial cell membranes or specific enzymatic pathways crucial for microbial survival.

Case Studies

A notable study published in a peer-reviewed journal examined various derivatives of indole compounds and their biological activities, including those similar to 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one. The results indicated that halogenated indoles often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial cell integrity .

Eigenschaften

IUPAC Name |

3-chloro-1-(2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-7-5-11(14)13-8-6-9-3-1-2-4-10(9)13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCAABJNTGSTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383475 | |

| Record name | 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64140-62-1 | |

| Record name | 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.